molecular formula C21H22ClFN4O3 B4007957 N'-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide

N'-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide

Cat. No.: B4007957
M. Wt: 432.9 g/mol
InChI Key: HGJWWPPDQGDTLG-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide is a complex organic compound that features a combination of aromatic rings, a piperazine ring, and an oxamide group

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O3/c22-16-3-7-18(8-4-16)25-20(29)19(28)24-9-10-26-11-13-27(14-12-26)21(30)15-1-5-17(23)6-2-15/h1-8H,9-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJWWPPDQGDTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-fluorobenzoyl group through a nucleophilic substitution reaction.

    Attachment of the Oxamide Group: The functionalized piperazine is then reacted with an appropriate oxalyl chloride derivative to form the oxamide linkage.

    Introduction of the Chlorophenyl Group: Finally, the chlorophenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and piperazine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced, particularly at the oxamide group, under suitable reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents for various substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets could include receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide
  • N’-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide
  • N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]carbamide

Uniqueness

The uniqueness of N’-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide
Reactant of Route 2
Reactant of Route 2
N'-(4-chlorophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide

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